molecular formula C7H10N2O B3065290 N,N-Dimethyl-3-pyridinamine, 1-oxide CAS No. 36100-40-0

N,N-Dimethyl-3-pyridinamine, 1-oxide

Cat. No.: B3065290
CAS No.: 36100-40-0
M. Wt: 138.17 g/mol
InChI Key: DWHDZBSWPFLSSU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-pyridinamine, 1-oxide is a chemical compound with the molecular formula C7H10N2O. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-3-pyridinamine, 1-oxide can be synthesized through the oxidation of N,N-dimethyl-3-pyridinamine. Common oxidizing agents used in this process include hydrogen peroxide and peracids . The reaction typically occurs under mild conditions, ensuring the stability of the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using hydrogen peroxide as the oxidizing agent. The reaction is carried out in controlled environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-pyridinamine, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can revert the compound to its original amine form .

Scientific Research Applications

N,N-Dimethyl-3-pyridinamine, 1-oxide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-pyridinamine, 1-oxide involves its interaction with molecular targets and pathways. The compound can act as a catalyst in various reactions, facilitating the formation of desired products. Its unique structure allows it to interact with specific enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-pyridinamine, 1-oxide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-1-oxidopyridin-1-ium-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8(2)7-4-3-5-9(10)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHDZBSWPFLSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C[N+](=CC=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189684
Record name N,N-Dimethyl-3-pyridinamine, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36100-40-0
Record name N,N-Dimethyl-3-pyridinamine, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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